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Compound of Interest

Compound Name: Diphenyl diselenide

Cat. No.: B104669

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for diphenyl
diselenide ((CeHs)2Se2), a pivotal organoselenium compound with significant applications in
organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with
generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of diphenyl
diselenide. The following tables summarize the chemical shifts for *H, 13C, and 7’Se nuclei.

1H NMR Data

The *H NMR spectrum of diphenyl diselenide is characterized by signals in the aromatic
region, corresponding to the phenyl protons.

Chemical Shift (3,

Proton Multiplicity Solvent
ppm)
H-ortho, H-meta, H- )
7.15-7.33 Multiplet CDCls
para
H-ortho 7.59 Multiplet CDCls
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13C NMR Data

The 13C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Chemical Shift (8, ppm) Solvent
C-ipso 1315 CDCls
C-ortho 129.3 CDClIs
C-meta 127.5 CDCls
C-para 125.4 CDCls

77Se NMR Data

’7Se NMR is a powerful technique for directly probing the selenium environment. The chemical
shift of diphenyl diselenide is sensitive to the solvent used.

Solvent 77Se Chemical Shift (6, ppm)
CDCls 463.0
CeDs 460.0
D3sCCN 468.0
DsCOD 473.0
Py-ds 462.0
THF-ds 466.0
DMSO-ds 474.0
DsCCO2D 480.0

Chemical shifts are referenced to diphenyl diselenide (463.0 ppm) as an external standard.

Infrared (IR) Spectroscopy
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The IR spectrum of diphenyl diselenide reveals characteristic absorption bands

corresponding to the vibrations of its functional groups.

Wavenumber (cm~?) Vibrational Mode Intensity
~3055 C-H stretch (aromatic) Medium
~1575 C=C stretch (aromatic ring) Medium
~1475 C=C stretch (aromatic ring) Medium
~1438 C=C stretch (aromatic ring) Medium
~1021 C-H in-plane bend (aromatic) Medium
C-H out-of-plane bend
~735 ] Strong
(aromatic)
C-H out-of-plane bend
~688 ] Strong
(aromatic)
~460 C-Se stretch Medium

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of diphenyl diselenide results in a

characteristic fragmentation pattern that can be used for its identification.

m/z Relative Intensity (%) Fragment lon

314 64.2 [C12H10Se2]* (Molecular lon)
234 33.1 [C12H10Se]*

157 100.0 [CeHsSe]*

77 89.4 [CeHs]*

51 43.2 [CaHs]*

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented above.
Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of diphenyl diselenide in 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDCI3) in an NMR tube.

o Ensure the sample is fully dissolved; vortex or gently warm if necessary.

1H and 3C NMR Acquisition:

Record spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz
for 1H).

o For *H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

e For 3C NMR, a larger number of scans will be necessary due to the low natural abundance
of the 13C isotope. Proton decoupling is typically used to simplify the spectrum and improve
sensitivity.

e Process the raw data using appropriate software, including Fourier transformation, phase
correction, and baseline correction. Chemical shifts are typically referenced to the residual
solvent peak or an internal standard like tetramethylsilane (TMS).

77Se NMR Acquisition:

77Se NMR spectra can be acquired on a multinuclear NMR spectrometer.

e Due to the low gyromagnetic ratio and moderate natural abundance of 7’Se, a larger number
of scans and potentially a higher concentration of the sample may be required.

e Proton decoupling is commonly employed.

o Chemical shifts are referenced to an external standard, such as diphenyl diselenide itself
or dimethyl selenide.
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IR Spectroscopy

Sample Preparation (ATR-FTIR):

o Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

» Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of solid diphenyl diselenide onto the center of the ATR crystal to
ensure good contact.

o Apply pressure using the instrument's pressure arm to ensure uniform contact between the
sample and the crystal.

e Record the sample spectrum. The instrument's software will automatically ratio the sample
spectrum to the background spectrum to generate the final absorbance or transmittance
spectrum.

Mass Spectrometry (Electron lonization)

Sample Introduction:

 Introduce a small amount of diphenyl diselenide into the mass spectrometer. For solid
samples, a direct insertion probe is commonly used. Alternatively, the sample can be
dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

lonization and Analysis:

 In the ion source, the sample is vaporized and bombarded with a beam of high-energy
electrons (typically 70 eV).

e This causes the molecules to ionize and fragment.
e The resulting positively charged ions are accelerated into the mass analyzer.

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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e Adetector records the abundance of each ion, generating the mass spectrum.

Visualizations
General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like diphenyl diselenide.
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Caption: General workflow for spectroscopic analysis.

Fragmentation Pathway of Diphenyl Diselenide in EI-MS

This diagram illustrates the primary fragmentation pathway of diphenyl diselenide under
electron ionization conditions.
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Caption: EI-MS fragmentation of diphenyl diselenide.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of Diphenyl Diselenide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104669#spectroscopic-data-of-diphenyl-diselenide-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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